molecular formula C10H9BrN2O B1266798 3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one CAS No. 1501-41-3

3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one

Cat. No.: B1266798
CAS No.: 1501-41-3
M. Wt: 253.09 g/mol
InChI Key: UADIEAODWPWLFL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one is a synthetic compound belonging to the quinoxaline family of heterocyclic compounds. It is a white crystalline solid that is soluble in water and organic solvents. It is used in a variety of scientific research applications, including in the synthesis of other compounds, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

Synthesis of 3-(Bromomethyl)-5-methylpyridine Hydrobromide

One of the research applications of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one involves its use in the synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide. This compound is a key intermediate in the synthesis of rupatadine, a selective histamine H1 receptor and platelet-activating factor antagonist used for treating histamine-mediated diseases. The synthesis process involves various steps, including the treatment of the compound with hydrobromic acid and tetrahydrofuran/ethanol, followed by sonication and filtration to obtain the final product​​.

Synthesis of Quinazolinone Derivatives

Another significant application of this chemical is in the synthesis of quinazolinone derivatives. These compounds have been prepared through various methods, including condensation of anthranilate esters with guanidine, direct condensation of aldehydes and anthranilamide, and using Vilsmeier reagent in quinazolinone synthesis. These methods lead to the formation of different quinazolinone derivatives, which are important in pharmaceutical and agrochemical industries due to their biological properties​​.

Use in 2,3-Disubstituted-4(3H)-quinazolines Synthesis

The compound is also used in the synthesis of 2,3-disubstituted-4(3H)-quinazolines. This involves the formation of 2,3-disubstituted quinazolinones via benzoxazinone. Benzoxazinones are common intermediates in this process, and the synthesis involves amidation of anthralinic acid derivatives followed by condensation with nitrogen nucleophiles such as aromatic or heterocyclic amines​​.

Role in Synthesis of 3-Substituted-4(3H)-quinazolines

In the field of organic synthesis, this compound is used in the synthesis of 3-substituted-4(3H)-quinazolines. This process involves the preparation of 3-substituted-4(3H)-quinazolinone derivatives by treating 5-substituted-2-aminobenzoic acid derivatives with the Vilsmeier reagent to yield the corresponding acid chlorides. The added amine reacts with these acid chlorides, leading to cyclisation and formation of the desired quinazolinone derivatives​​.

Open Access Publishing and Research Dissemination

IntechOpen, a notable publisher in the field of open access scientific research, highlights the importance of making such research freely available. This approach facilitates unobstructed discovery and scientific progression, allowing researchers across the world to access and utilize studies like those involving this compound. This democratization of information plays a vital role in advancing scientific knowledge and applications​​.

Properties

IUPAC Name

3-(bromomethyl)-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIEAODWPWLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933874
Record name 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-41-3
Record name NSC75193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-bromosuccinimide (3.36 g., 0.0189 mol.) and benzoyl peroxide (0.06 g.) were added to a solution of 1,3-dimethyl-2(1H)-quinoxalinone (3.0 g., 0.017 mol.) in carbon tetrachloride (250 ml.). The mixture was heated at reflux for four hours. Removal of the solvent left a tan solid. Chromatography on silica gel with methylenechloride as the eluent gave a tan solid. Recrystallization from methylene chloride gave light tan needles. (2.33 g., m.p. 192.5°-193.5°. 53%).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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